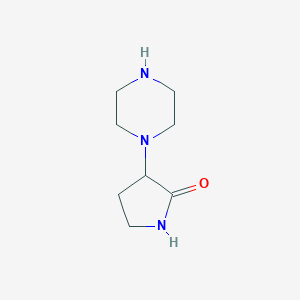
3-(Piperazin-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperazin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound is characterized by the presence of a piperazine ring attached to a pyrrolidin-2-one moiety. Pyrrolidin-2-one derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of piperazine with pyrrolidin-2-one under specific conditions. One common method involves the use of a selective synthesis approach where N-substituted piperidines undergo a series of reactions including ring contraction and deformylative functionalization . The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
3-(Piperazin-1-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a non-selective antagonist of α1B and α2A-adrenoceptors, which contributes to its metabolic benefits . The compound’s ability to modulate adrenergic receptors plays a crucial role in its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Known for its non-selective α-adrenoceptor antagonist properties.
1-3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl-pyrrolidin-2-one: Exhibits high affinity for α1-adrenoceptors.
1-3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl-pyrrolidin-2-one: Shows high affinity for α2-adrenoceptors.
Uniqueness
3-(Piperazin-1-yl)pyrrolidin-2-one is unique due to its specific structural features and its ability to act as a versatile synthon in organic synthesis. Its non-selective antagonist properties and potential metabolic benefits further distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-piperazin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15N3O/c12-8-7(1-2-10-8)11-5-3-9-4-6-11/h7,9H,1-6H2,(H,10,12) |
InChI Key |
YRZKUGKRJMSWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13466411.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
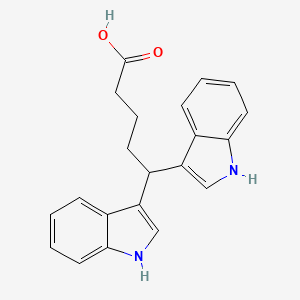
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
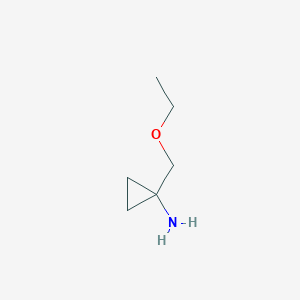
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)


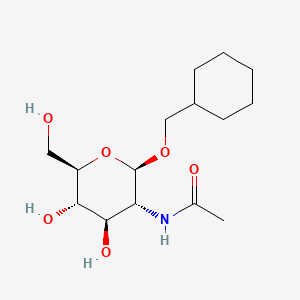
amine hydrochloride](/img/structure/B13466472.png)
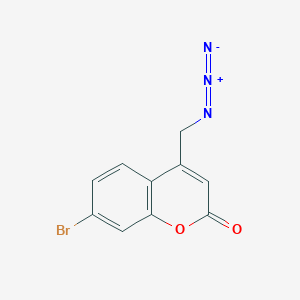
![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)
